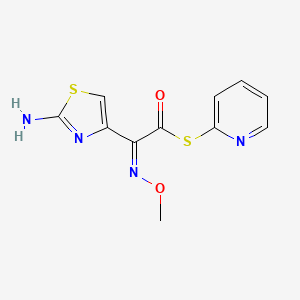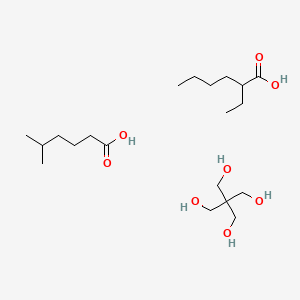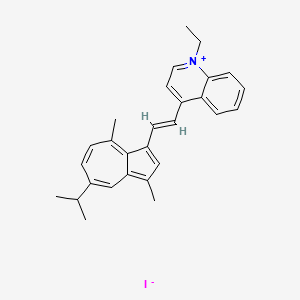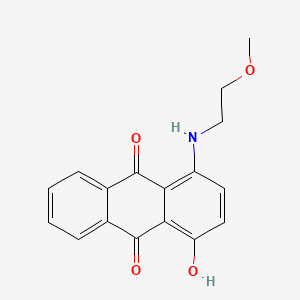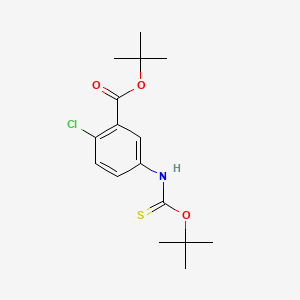
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method involves the esterification of 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and its esters share structural similarities.
Thioxomethyl compounds: Other compounds containing the thioxomethyl group, such as thioesters, exhibit similar reactivity.
Uniqueness
What sets Benzoic acid, 2-chloro-5-(((1,1-dimethylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester apart is its combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
165549-88-2 |
|---|---|
Formule moléculaire |
C16H22ClNO3S |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-5-[(2-methylpropan-2-yl)oxycarbothioylamino]benzoate |
InChI |
InChI=1S/C16H22ClNO3S/c1-15(2,3)20-13(19)11-9-10(7-8-12(11)17)18-14(22)21-16(4,5)6/h7-9H,1-6H3,(H,18,22) |
Clé InChI |
PZBCYNPGXBIUDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




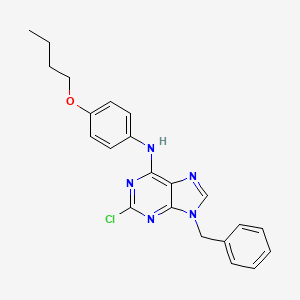
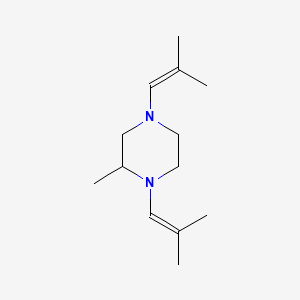
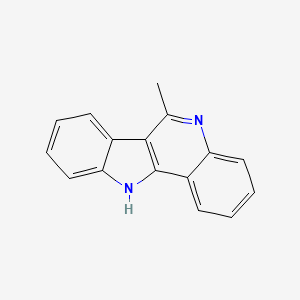
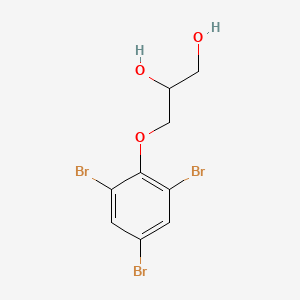

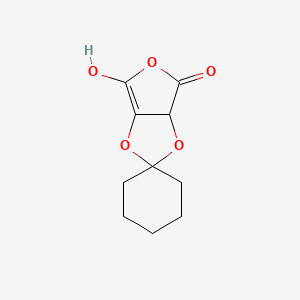
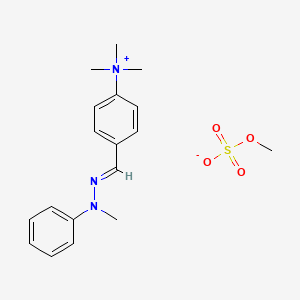
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
